molecular formula C13H22N2O8 B12949385 1-(tert-Butyl) 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate oxalate

1-(tert-Butyl) 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate oxalate

Cat. No.: B12949385
M. Wt: 334.32 g/mol
InChI Key: FTZGTCYADRPPTP-KZYPOYLOSA-N
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Description

1-(tert-Butyl) 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate oxalate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and an aminopyrrolidine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity patterns to the compound.

Preparation Methods

The synthesis of 1-(tert-Butyl) 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate oxalate involves multiple steps, typically starting with the preparation of the pyrrolidine ring. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl and Methyl Groups: These groups can be introduced using tert-butyl and methyl halides under suitable conditions.

    Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

1-(tert-Butyl) 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate oxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(tert-Butyl) 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate oxalate has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the preparation of more complex molecules.

    Biology: It is utilized in the study of biological pathways and mechanisms, particularly those involving amino acids and peptides.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate oxalate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(tert-Butyl) 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate oxalate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H22N2O8

Molecular Weight

334.32 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate;oxalic acid

InChI

InChI=1S/C11H20N2O4.C2H2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4;3-1(4)2(5)6/h7-8H,5-6,12H2,1-4H3;(H,3,4)(H,5,6)/t7-,8+;/m0./s1

InChI Key

FTZGTCYADRPPTP-KZYPOYLOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)N.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N.C(=O)(C(=O)O)O

Origin of Product

United States

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